

# Application Notes and Protocols for T025 in CLK-Dependent Phosphorylation Assays

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## Compound of Interest

Compound Name: T025

Cat. No.: B15621720

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases (CLK1, CLK2, CLK3, CLK4) that play a crucial role in regulating pre-mRNA splicing.[1][2] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1][2] This phosphorylation modulates the activity and localization of SR proteins, thereby influencing exon recognition and alternative splicing.[3] Dysregulation of CLK activity and aberrant splicing are implicated in various diseases, particularly in cancer, making CLKs attractive therapeutic targets.[2][4]

**T025** is a potent, selective, and orally bioavailable small molecule inhibitor of CLK kinases.[4][5][6] It functions as an ATP-competitive inhibitor, effectively blocking the phosphorylation of CLK substrates.[6] These characteristics make **T025** an invaluable tool for studying CLK-dependent signaling pathways and for evaluating the therapeutic potential of CLK inhibition. This document provides detailed protocols for using **T025** in both in vitro biochemical and cell-based phosphorylation assays to probe CLK activity.

## T025 Inhibitor Profile

**T025** is a highly potent inhibitor of all four CLK family members and also shows strong activity against the related DYRK family of kinases.[5][6][7] Its high affinity and selectivity make it a suitable chemical probe for investigating CLK-mediated biological processes.

## Table 1: T025 Kinase Inhibitory Potency

Summarizes the binding affinity (Kd) and half-maximal inhibitory concentration (IC50) values of **T025** against CLK and DYRK kinases.

Kinase	Kd (nM)	IC50 (nM)
CLK1	4.8[5][6][7]	N/A
CLK2	0.096[5][6][7]	N/A
CLK3	6.5[5][6][7]	N/A
CLK4	0.61[5][6][7]	N/A
DYRK1A	0.074[5][7]	0.074[5]
DYRK1B	1.5[5][7]	1.5[5]
DYRK2	32[7]	N/A

N/A: Data not available from the provided search results.

## Table 2: T025 Cellular Anti-proliferative Activity

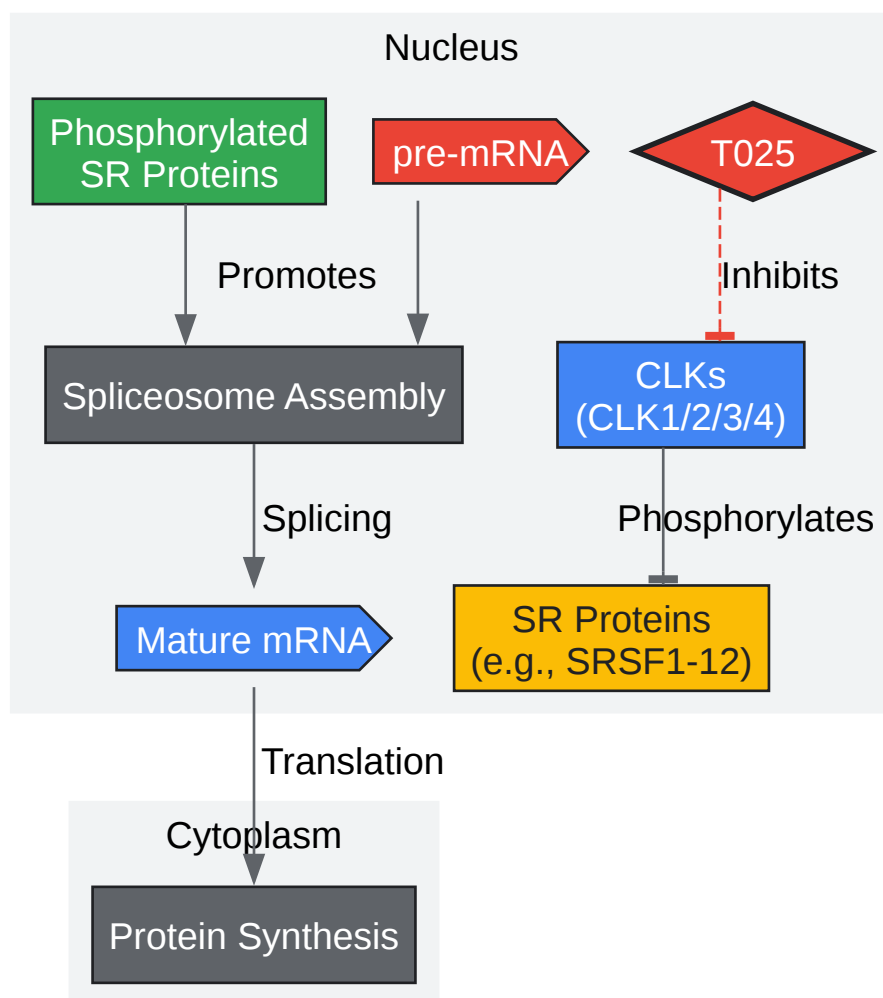
Demonstrates the functional consequence of CLK inhibition on cancer cell lines.

Cell Line Context	Assay Type	IC50 Range (nM)
Hematological and Solid Cancer Cell Lines	Proliferation Assay	30 - 300[7][8]
MDA-MB-468 (Breast Cancer)	Growth Suppression	~30 - 300[9]

## CLK Signaling Pathway and T025 Mechanism of Action

CLKs are central regulators of pre-mRNA splicing. They are activated through autophosphorylation and, in turn, phosphorylate SR proteins within the nucleus.[1][6] Phosphorylated SR proteins are then recruited to pre-mRNA transcripts, where they facilitate

the assembly of the spliceosome and promote the recognition of exons, leading to accurate splicing. Inhibition of CLKs by **T025** prevents SR protein phosphorylation, which disrupts spliceosome function and leads to alternative splicing events, such as exon skipping.[4][5] This disruption of normal splicing can induce cell cycle arrest and apoptosis in cancer cells that are dependent on specific splicing patterns for their survival and proliferation.[4][10]



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CLK signaling pathway and **T025** inhibition point.

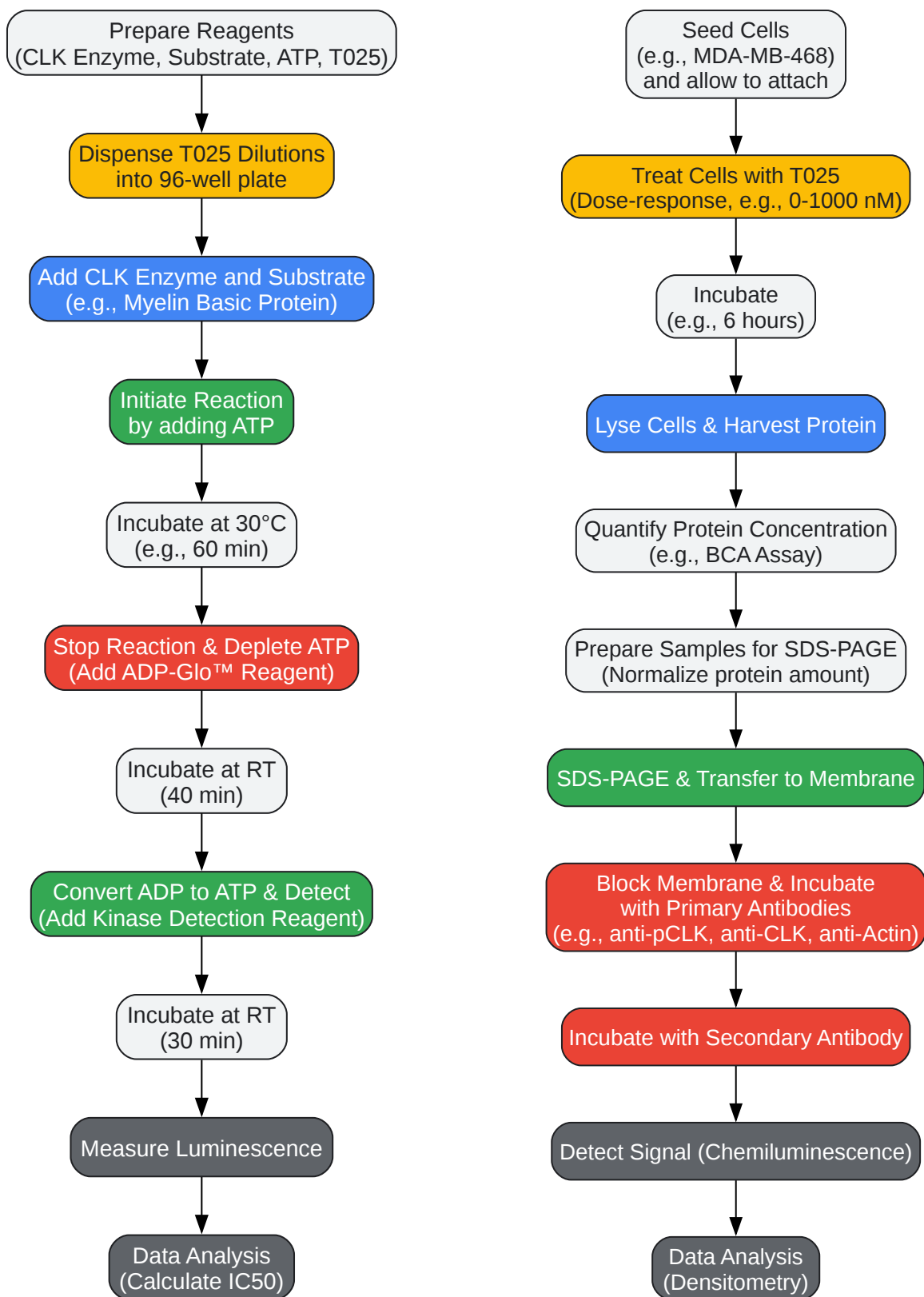
## Experimental Protocols

Here we provide two detailed protocols to measure the effect of **T025** on CLK-dependent phosphorylation.

## Protocol 1: In Vitro CLK Kinase Assay

This protocol describes a luminescent-based assay (e.g., ADP-Glo™) to measure the direct inhibitory effect of **T025** on the enzymatic activity of a purified CLK kinase by quantifying ADP production.<sup>[3][11]</sup>

Principle: The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ reagent first depletes the remaining ATP, and then the Kinase Detection Reagent converts the ADP produced into ATP. This newly synthesized ATP is used by luciferase to generate a light signal that is directly proportional to the kinase activity.



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## References

- 1. mdpi.com [mdpi.com]
- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. promega.jp [promega.jp]
- 4. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-025 (T025) | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 6. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability | EMBO Molecular Medicine [link.springer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. T025 | CDK | TargetMol [targetmol.com]
- 9. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
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